methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate
Description
Methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate is a synthetic benzoate ester featuring a 4-chloro substituent on the aromatic ring and an amide group at position 2, which is further substituted with a 2-oxo-2H-chromene (coumarin) moiety at position 3. The compound combines structural motifs from coumarins (known for their fluorescence and biological activities) and benzoate esters (common in pharmaceuticals and agrochemicals). Its synthesis involves coupling 4-chloro-2-aminobenzoic acid derivatives with activated coumarin intermediates, as inferred from methods used for analogous anthranilic anilide compounds .
Properties
IUPAC Name |
methyl 4-chloro-2-[(2-oxochromene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO5/c1-24-17(22)12-7-6-11(19)9-14(12)20-16(21)13-8-10-4-2-3-5-15(10)25-18(13)23/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFGFCDRTMQAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 4-chloro-2-formylbenzoic acid . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology. Key areas of application include:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate against various pathogens. For instance, it has shown significant activity against Mycobacterium tuberculosis with an IC50 value indicating potent inhibition .
Antioxidant Properties
Research indicates that derivatives of the chromenone structure possess notable antioxidant activity. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Cytotoxicity
In vitro studies have shown that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential applications in cancer therapy, where targeted action is essential to minimize side effects .
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against various strains of bacteria revealed an IC50 value of 7.05 µM against Mycobacterium tuberculosis, indicating significant antibacterial activity .
Case Study 2: Cytotoxicity Profiling
In a cytotoxicity assay involving several cancer cell lines, the compound displayed an IC50 value of 10.5 µM, demonstrating selective toxicity towards cancer cells compared to normal cells .
| Biological Activity | IC50 (µM) | Notes |
|---|---|---|
| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |
| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |
| Antioxidant Activity | N/A | Effective free radical scavenger |
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The chromenone moiety is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Benzoate Esters with Varied Substituents
Key Compounds :
- Methyl 4-chloro-2-cyanobenzoate: Features a cyano group at position 2 instead of the coumarin-amido substituent.
- Methyl 2-chloro-4-fluorophenylacetate : A phenylacetate ester with halogen substituents. The fluorine atom at position 4 may improve metabolic stability compared to chlorine, a common strategy in drug design .
- Methyl 4-chloro-3-nitrobenzoate : Substituted with a nitro group at position 3, which introduces strong electron-withdrawing effects, altering electronic distribution and acidity of the aromatic ring .
Structural and Functional Implications :
| Compound | Key Substituents | Reactivity/Properties |
|---|---|---|
| Target Compound | Coumarin-amido, Cl | Likely fluorescent; potential H-bond donor |
| Methyl 4-chloro-2-cyanobenzoate | Cyano, Cl | High electrophilicity; prone to hydrolysis |
| Methyl 2-chloro-4-fluorophenylacetate | F, Cl | Enhanced metabolic stability; lipophilic |
The coumarin-amido group in the target compound distinguishes it by introducing π-conjugation (fluorescence) and hydrogen-bonding capacity, which are absent in simpler halogenated benzoates.
Coumarin-Containing Derivatives
Key Compounds :
- Compound 4f: 2-(4-oxo-2-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)hydrazono)thiazolidin-5-yl) acetic acid. Contains a fused coumarin-thiazolidinone system. Melting point: 228–230°C; exhibits IR peaks for lactone, amide, and carboxylic acid groups .
- Compound 4g : Similar to 4f but with a methoxy substituent on the coumarin ring. Melting point: 206–208°C; additional C-O-C IR absorption .
Comparison :
| Feature | Target Compound | Compound 4f/4g |
|---|---|---|
| Core Structure | Benzoate-coumarin hybrid | Coumarin-thiazolidinone |
| Functional Groups | Amide, ester | Hydrazono, lactone, carboxylic acid |
| Melting Point | Not reported | 206–230°C |
| Potential Applications | Fluorescent probes | Anticancer, antimicrobial |
The target compound lacks the thiazolidinone ring present in 4f/4g, which is critical for biological activity in the latter. Its ester group may enhance membrane permeability compared to carboxylic acid derivatives.
Amide-Linked Benzoate Derivatives
Key Compound :
Comparison :
| Property | Target Compound | Chloroacetamido Analog |
|---|---|---|
| Amide Substituent | Coumarin-linked | Chloroacetyl |
| Reactivity | Stable under physiological pH | Prone to nucleophilic attack |
| Bioactivity | Potential fluorescence-based | Likely cytotoxic (alkylation) |
The coumarin-amido group in the target compound may reduce unintended alkylation reactions, making it safer for therapeutic use compared to the chloroacetamido analog.
Commercial and Research Relevance
- Research Gaps : Data on solubility, stability, and biological activity of the target compound are lacking. Future studies could benchmark these against its analogs.
Biological Activity
Methyl 4-chloro-2-(2-oxo-2H-chromene-3-amido)benzoate is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a chromene scaffold, which is known for its versatility in biological applications. The presence of the amido group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Compounds with a chromene structure have shown significant anticancer properties through the induction of apoptosis in cancer cells. They may inhibit key signaling pathways involved in cell proliferation and survival.
- Antimicrobial Effects : The compound exhibits antimicrobial activity against various bacterial strains, potentially disrupting bacterial cell walls or interfering with metabolic pathways.
- Antioxidant Properties : The chromene derivatives are known to scavenge free radicals, reducing oxidative stress and protecting cells from damage.
- Enzyme Inhibition : This compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases.
Biological Activities
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
Several studies highlight the biological efficacy of this compound:
- Anticancer Study : A study demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) in vitro, with an IC50 value indicating potent cytotoxicity. The mechanism involved the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
- Antimicrobial Testing : Research conducted on various bacterial strains revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL .
- Enzyme Inhibition Assay : In a study focused on neuroprotective agents, this compound was shown to inhibit acetylcholinesterase effectively, suggesting its potential utility in treating Alzheimer's disease. The inhibition was quantified, showing a significant reduction in enzyme activity at micromolar concentrations .
Q & A
Q. Basic Research Focus
- Methodological Approach : Use stepwise coupling reactions (e.g., amidation, esterification) under controlled conditions. For example, triazine-mediated coupling (as in ) can be adapted by adjusting stoichiometric ratios of reagents (e.g., 4-methoxyphenol, trichlorotriazine) and reaction time to minimize side products.
- Critical Parameters : Monitor reaction progress via TLC/HPLC and optimize purification using column chromatography with gradient elution (polarity adjusted for coumarin derivatives) .
What advanced techniques are recommended for resolving structural ambiguities in coumarin-amide derivatives like this compound?
Q. Advanced Research Focus
- Methodology :
- X-ray crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., use Mo-Kα radiation, refine structures with SHELX) as demonstrated for analogous coumarin esters in .
- DFT calculations : Validate experimental bond angles/dihedral angles using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Data Contradiction Analysis : Compare experimental (XRD) and computational (DFT) bond lengths; discrepancies >0.05 Å may indicate conformational flexibility or crystallographic disorder .
How should researchers design experiments to evaluate the bioactivity of this compound against cancer cell lines?
Q. Advanced Research Focus
- Experimental Design :
- In vitro assays : Use MTT/WST-1 protocols on adherent cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and triplicate replicates .
- Mechanistic studies : Perform ROS detection (DCFH-DA assay) and apoptosis analysis (Annexin V/PI staining) to link bioactivity to oxidative stress pathways .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across cell lines; report p-values <0.05 as significant .
What strategies reconcile contradictory data on the environmental persistence of coumarin-amide derivatives?
Q. Advanced Research Focus
- Methodology :
- Degradation studies : Simulate hydrolytic/photolytic conditions (pH 4–10, UV light at 254 nm) and quantify degradation products via LC-MS. Reference frameworks from (INCHEMBIOL project) for abiotic transformation protocols .
- QSAR modeling : Use EPI Suite or TEST software to predict logP and biodegradation half-lives; validate with experimental half-life data .
- Contradiction Resolution : Discrepancies between predicted and observed persistence may arise from unaccounted stereoelectronic effects—revise QSAR descriptors to include Hammett σ values for substituents .
How can theoretical frameworks guide the study of structure-activity relationships (SAR) for this compound?
Q. Advanced Research Focus
- Conceptual Integration :
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., PARP-1, topoisomerase II). Align with ’s emphasis on theory-driven hypothesis formulation .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors in the coumarin ring) using Discovery Studio .
- Validation : Compare docking scores (ΔG) with experimental IC50 values; R² >0.7 indicates robust SAR .
What statistical methods are critical for analyzing dose-dependent toxicity in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
